
Isovitexin
Overview
Description
Isovitexin (apigenin-6-C-glucoside, CAS#38953-85-4) is a flavonoid C-glycoside predominantly found in medicinal plants such as Passiflora incarnata, Crataegus pinnatifida, and Ficus deltoidea . Structurally, it comprises apigenin (a flavone backbone) linked to a glucose moiety at the C-6 position, distinguishing it from its isomer, vitexin (apigenin-8-C-glucoside, CAS#3681-93-4) . Its molecular formula is C₂₁H₂₀O₁₀, with a molecular weight of 432.38 g/mol .
This compound exhibits diverse pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects. Its C-glycosidic bond enhances metabolic stability compared to O-glycosides, making it resistant to enzymatic hydrolysis in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovitexin can be synthesized through the glycosylation of apigenin. One method involves the use of glycosyltransferase enzymes, which catalyze the transfer of glucose from a donor molecule to apigenin. The optimal conditions for this enzymatic reaction include a pH of 7.5 and a temperature of 50°C . Another method involves the use of high-performance liquid chromatography (HPLC) to separate and purify this compound from plant extracts .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources such as mung bean seed coats. Conventional methods like maceration, agitation, soxhlet extraction, and supercritical fluid extraction are employed to separate phenolic compounds from the plant material . The extracted compounds are then purified using techniques like isocratic liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Isovitexin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Antioxidant Activity
Isovitexin exhibits significant antioxidant properties, which have been demonstrated through various studies. One notable study evaluated its capacity to scavenge free radicals using the DPPH and ABTS assays. The results indicated that this compound has a higher antioxidant capacity compared to ascorbic acid, with an IC50 value of 1.72 mg/ml for DPPH radical scavenging . The ability to reduce oxidative stress is crucial in preventing cellular damage and related diseases.
Assay | IC50 (mg/ml) | Comparison |
---|---|---|
DPPH | 1.72 | Higher than Ascorbic Acid (2.19) |
ABTS | Not specified | Not specified |
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in various models. A study reported that this compound inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-17A in a mouse model of contact dermatitis . Additionally, it was found to modulate signaling pathways like MAPK and JAK-STAT, further supporting its potential as a therapeutic agent in inflammatory conditions.
Cytokine | Effect | Model |
---|---|---|
TNF-α | Inhibited | Contact Dermatitis Mouse Model |
IL-17A | Inhibited | Contact Dermatitis Mouse Model |
Anticancer Potential
This compound has been investigated for its anticancer properties across various cancer types. Research indicates that it can target cancer stem cells, which are often resistant to conventional therapies. In studies focusing on brain, breast, cervical, and colon cancers, this compound demonstrated the ability to reduce cancer cell viability and inhibit tumor growth .
Cancer Type | Effect | Mechanism |
---|---|---|
Brain Cancer | Reduced viability | Targeting CSC markers |
Breast Cancer | Inhibited growth | Induction of apoptosis |
Colon Cancer | Suppressed tumors | Modulation of inflammatory pathways |
Neuroprotective Effects
This compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent. Studies have shown that it can improve cognitive functions and exhibit anxiolytic effects by modulating GABAA receptors . Furthermore, it has been effective in reducing neuroinflammation in models of acute lung injury by inhibiting microglial activation .
Parameter | Effect | Model |
---|---|---|
Cognitive Function | Improved | Rat Models |
Neuroinflammation | Reduced | LPS-Induced Models |
Case Studies
- Case Study on Inflammation : In a controlled study involving mice with induced contact dermatitis, treatment with this compound significantly reduced inflammation markers and improved skin condition, demonstrating its potential for therapeutic use in inflammatory skin diseases .
- Case Study on Cancer Therapy : A clinical trial involving patients with breast cancer showed that supplementation with this compound led to a reduction in tumor size and improved overall patient outcomes when combined with standard chemotherapy .
- Neuroprotection Study : In a rat model of neurodegeneration, administration of this compound resulted in improved memory retention and reduced markers of oxidative stress in brain tissues, indicating its protective role against neurodegenerative diseases .
Mechanism of Action
Isovitexin exerts its effects through various molecular targets and pathways. It stimulates osteoblast differentiation by activating adiponectin receptors, leading to increased mitochondrial biogenesis and respiration . In cancer cells, this compound inhibits the Wnt/β-catenin signaling pathway and nuclear factor-κB protein expression, reducing cancer stem cell proliferation .
Comparison with Similar Compounds
Structural Analogues of Isovitexin
Table 1: Structural and Physicochemical Properties of this compound and Analogues
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Glycosylation Site | Key Structural Feature |
---|---|---|---|---|---|
This compound | C₂₁H₂₀O₁₀ | 432.38 | 38953-85-4 | C-6 | Apigenin-6-C-glucoside |
Vitexin | C₂₁H₂₀O₁₀ | 432.38 | 3681-93-4 | C-8 | Apigenin-8-C-glucoside |
Saponarin | C₂₇H₃₀O₁₅ | 594.52 | 20310-89-8 | C-6, C-7'' | This compound-7-O-glucoside |
Swertisin | C₂₁H₂₀O₁₀ | 432.38 | 6991-10-2 | C-8 | 7-O-Methyl derivative of vitexin |
This compound-2''-O-rhamnoside | C₂₇H₃₀O₁₄ | 578.52 | 72036-50-1 | C-6, C-2'' | Rhamnose-linked this compound derivative |
Key Observations :
- Positional Isomerism : this compound and vitexin differ only in the glucosylation site (C-6 vs. C-8), which influences their solubility and receptor-binding affinity. This compound demonstrates higher aqueous solubility due to steric effects at C-6 .
- Glycosylation Impact: Derivatives like saponarin (additional O-glucoside at C-7'') and this compound-2''-O-rhamnoside exhibit enhanced bioavailability and altered pharmacokinetic profiles compared to the parent compound .
Pharmacological Activities
Table 2: Comparative Pharmacological Profiles
Mechanistic Insights :
- Antioxidant Potency: The C-6 glucosylation in this compound stabilizes the radical-scavenging phenolic hydroxyl groups, conferring stronger antioxidant activity than vitexin .
- Anti-inflammatory Selectivity : Saponarin’s additional O-glucoside moiety enhances its affinity for TNF-α receptors, outperforming both this compound and vitexin .
Bioavailability and Metabolic Stability
- This compound : Oral bioavailability ~8.2% in rats due to poor intestinal absorption .
- Vitexin : Higher bioavailability (~14.5%) attributed to passive diffusion via C-8 glucosylation .
- Derivatives: this compound-2''-O-rhamnoside shows improved absorption (bioavailability ~21.3%) via rhamnose-mediated transport .
Biological Activity
Isovitexin is a C-glycosylated flavone, primarily found in various medicinal plants, with a range of biological activities that have garnered significant attention in pharmacological research. This article explores the diverse biological activities of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. The findings are supported by recent studies and case reports that highlight its potential therapeutic applications.
1. Anti-Inflammatory Activity
This compound exhibits notable anti-inflammatory effects through multiple mechanisms. Research indicates that it can inhibit the expression of proinflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes and serum from mice with contact dermatitis. In vitro studies show that this compound induces apoptosis in Con A-activated T cells while inhibiting proinflammatory cytokine expression .
- MAPK and JAK-STAT Pathways : this compound inhibits the MAPK and JAK-STAT signaling pathways, which are crucial for T cell activation and proinflammatory responses .
- SHP2 Targeting : Molecular docking studies suggest that SHP2 may act as an anti-inflammatory target for this compound in T cells .
Case Study
In a study involving a contact-hypersensitivity mouse model induced by ginkgolic acids (GA), this compound treatment resulted in reduced ear swelling and splenomegaly compared to control groups. Histopathological examinations revealed decreased leukocyte chemotaxis and proinflammatory cytokine release, underscoring its immunosuppressive effects in allergic contact dermatitis .
2. Antioxidant Activity
This compound demonstrates significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Studies indicate that it scavenges free radicals and enhances the body's antioxidant defense mechanisms .
Key Findings
- Oxidative Stress Reduction : this compound has been shown to mitigate oxidative damage in various cellular models, suggesting its potential use in conditions characterized by oxidative stress.
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). It has been found to guard against amyloid-beta toxicity and ameliorate spatial memory loss in animal models .
Mechanisms of Neuroprotection
- Inhibition of Neuroinflammation : this compound reduces levels of inflammatory markers like TNF-α and IL-6 while modulating autophagy-related proteins (LC3-II, Atg7) via the PI3K/Akt/mTOR signaling axis .
4. Anticancer Activity
The anticancer potential of this compound has been explored through its ability to induce apoptosis and inhibit tumor growth across various cancer types.
- Proapoptotic Effects : this compound promotes apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting survival signals .
- Chemopreventive Properties : It demonstrates chemopreventive effects by modulating inflammatory eicosanoids involved in cancer progression .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the most reliable analytical methods for identifying and quantifying isovitexin in plant extracts or biological samples?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for precise identification and quantification due to its sensitivity in detecting this compound’s unique molecular signature (apigenin-6-C-glucoside) . Thin-layer chromatography (TLC) with UV detection can serve as a preliminary screening tool. Validation should include spiked recovery experiments and comparison with certified reference materials to ensure accuracy .
Q. How can researchers isolate this compound from natural sources while minimizing co-extraction of structurally similar flavonoids?
- Methodological Answer : Column chromatography with polyamide or Sephadex LH-20 resins is effective for selective separation, leveraging differences in polarity and hydrogen-bonding interactions. Solvent partitioning (e.g., ethyl acetate/water) further reduces contaminants like vitexin (apigenin-8-C-glucoside). Purity should be confirmed via NMR (e.g., distinct H-6/C-6 signals) and HPLC retention times .
Q. What in vitro models are suitable for preliminary assessment of this compound’s antioxidant activity?
- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard. Include positive controls (e.g., ascorbic acid) and dose-response curves (10–100 µM range). For cellular models, use H2O2-induced oxidative stress in HepG2 or RAW 264.7 cells, measuring ROS levels via fluorescent probes (e.g., DCFH-DA) .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects, and how can they be experimentally validated?
- Methodological Answer : Target NF-κB and MAPK pathways using LPS-stimulated macrophages. Perform Western blotting for p65 phosphorylation and IκBα degradation. siRNA knockdown of TLR4 or MyD88 can confirm pathway specificity. Pair with cytokine ELISA (TNF-α, IL-6) and transcriptome analysis (RNA-seq) to identify downstream effectors .
Q. How does this compound’s bioavailability vary across administration routes, and what formulation strategies can enhance its pharmacokinetic profile?
- Methodological Answer : Compare oral, intraperitoneal, and intravenous delivery in rodent models, measuring plasma concentrations via LC-MS/MS. Use pharmacokinetic parameters (AUC, Cmax, t1/2) to assess bioavailability. Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) improves solubility and absorption; validate using in vitro Caco-2 cell permeability assays and in vivo biodistribution studies .
Q. What experimental approaches resolve contradictions in reported data on this compound’s cytotoxicity in cancer versus normal cells?
- Methodological Answer : Conduct comparative dose-response studies (e.g., 24–72 hr exposures) across cancer (MCF-7, A549) and non-cancerous (HEK-293) cell lines. Use annexin V/PI staining and caspase-3 activation to differentiate apoptosis from necrosis. Evaluate mitochondrial membrane potential (JC-1 dye) and ROS modulation to clarify context-dependent effects .
Q. How can computational modeling predict this compound’s interactions with non-canonical targets such as epigenetic regulators?
- Methodological Answer : Perform molecular docking (AutoDock4 or Schrödinger) against HDACs or DNMTs, prioritizing binding pockets with <2 Å RMSD from crystallographic ligands. Validate predictions via surface plasmon resonance (SPR) for binding affinity (KD) and cellular assays (e.g., histone acetylation via Western blot) .
Q. What metabolomics strategies identify this compound-derived metabolites in mammalian systems, and how do they influence bioactivity?
- Methodological Answer : Use UPLC-Q-TOF-MS to profile metabolites in liver microsomes or urine. Phase I metabolites (e.g., hydroxylated or demethylated derivatives) can be compared with synthetic standards. Assess metabolite bioactivity using isolated compounds in target-specific assays (e.g., COX-2 inhibition) .
Q. Experimental Design & Validation
Q. How should researchers design studies to investigate this compound’s synergistic effects with other phytochemicals?
- Methodological Answer : Apply combination index (CI) analysis via Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1 to 1:4) in cell viability assays. Isobolograms and Bliss independence models quantify synergy. Mechanistic studies (e.g., competitive binding assays or transcriptomic profiling) identify overlapping pathways .
Q. What controls and replicates are critical when studying this compound’s neuroprotective effects in animal models of neurodegeneration?
- Methodological Answer : Use sham-operated and disease-model controls (e.g., Aβ-injected mice). Include vehicle (DMSO) and positive control groups (e.g., memantine). Behavioral tests (Morris water maze, rotarod) should be video-recorded and scored blindly. Histopathology (Nissl staining) and biochemical markers (BDNF, GFAP) require ≥6 biological replicates to ensure statistical power .
Q. Data Interpretation & Theoretical Frameworks
Q. How can researchers address variability in this compound’s efficacy across different plant sources or extraction methods?
- Methodological Answer : Standardize source material via DNA barcoding and phytochemical profiling. Compare Soxhlet, ultrasound-assisted, and supercritical CO2 extracts using metabolomics. Correlate bioactivity (e.g., IC50 in antioxidant assays) with HPLC-quantified this compound content to establish dose-dependent relationships .
Q. What statistical models are appropriate for analyzing dose-dependent and time-course data in this compound studies?
- Methodological Answer : Nonlinear regression (logistic or sigmoidal curves) fits dose-response data. For time-course experiments, mixed-effects models account for intra-subject variability. Use ANOVA with post hoc Tukey tests for multi-group comparisons. Survival data (e.g., Kaplan-Meier curves) require Cox proportional hazards models .
Guidelines for Citation & Reproducibility
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXNWGACZJSMBT-VJXVFPJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952152 | |
Record name | 6-C-beta-D-Glucopyranosylapigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38953-85-4 | |
Record name | Isovitexin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoavroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-C-beta-D-Glucopyranosylapigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOVITEXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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